PMM2 Inhibition: Target Engagement Profile vs. Orthogonal 1,2,4-Triazole Chemotypes
In biochemical screening conducted by the Sanford-Burnham Center for Chemical Genomics, the compound (tested as the free base 5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine) inhibited recombinant human PMM2 with an IC50 of 100,000 nM (100 μM) [1]. This weak inhibitory activity contrasts sharply with potent 4,5-bis-substituted 1,2,4-triazol-3-amines, such as the tankyrase inhibitors reported by Shultz et al. (2013), where structurally elaborated triazol-3-ylamines achieve picomolar to low nanomolar IC50 values through occupancy of both the nicotinamide and adenosine binding pockets [2]. The 100,000-fold potency differential between the mono-substituted 5-(4-methoxyphenyl) compound and optimized bis-substituted analogs underscores the compound's utility as a minimalist scaffold probe rather than a potent inhibitor—a distinction critical for researchers selecting chemical tools for target validation versus lead optimization [1].
| Evidence Dimension | IC50 for human PMM2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (100 μM) |
| Comparator Or Baseline | Optimized tankyrase-inhibiting triazol-3-ylamines (e.g., Compounds 22–27 in Shultz et al. 2013): IC50 < 10 nM for TNKS1/2 |
| Quantified Difference | >10,000-fold weaker potency for target compound vs. optimized bis-substituted triazol-3-amines on respective targets |
| Conditions | Recombinant human PMM2 enzyme assay; Sanford-Burnham Center for Chemical Genomics protocol (PubChem AID 1655) |
Why This Matters
This defines the compound's role as an unoptimized screening hit suitable for fragment-based or scaffold-hopping campaigns, not as a development-ready inhibitor, preventing procurement of a tool compound under false potency expectations.
- [1] BindingDB. BDBM46666: 5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine IC50 = 1.00E+5 nM against human Phosphomannomutase 2. Data Source: Sanford-Burnham Center for Chemical Genomics, PubChem AID 1655. View Source
- [2] Shultz, M. D. et al. Structure–Efficiency Relationship of [1,2,4]Triazol-3-ylamines as Novel Nicotinamide Isosteres that Inhibit Tankyrases. J. Med. Chem., 2013, 56, 7049-7059. View Source
